molecular formula C13H10FN3O3S B1230383 N-[[(4-fluorobenzoyl)amino]carbamothioyl]furan-2-carboxamide

N-[[(4-fluorobenzoyl)amino]carbamothioyl]furan-2-carboxamide

Cat. No.: B1230383
M. Wt: 307.3 g/mol
InChI Key: OHSHOWVQMFXDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(4-fluorobenzoyl)amino]carbamothioyl]furan-2-carboxamide is a synthetic organic compound that features a furan ring, a fluorobenzoyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(4-fluorobenzoyl)amino]carbamothioyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzoyl Group: This step involves the acylation of the furan ring with 4-fluorobenzoyl chloride in the presence of a base such as pyridine.

    Formation of the Carbamothioyl Group: The final step involves the reaction of the intermediate with thiourea under reflux conditions to introduce the carbamothioyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[(4-fluorobenzoyl)amino]carbamothioyl]furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and proteins, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-[[(4-fluorobenzoyl)amino]carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(4-chlorobenzoyl)amino]carbamothioyl]furan-2-carboxamide
  • N-[[(4-bromobenzoyl)amino]carbamothioyl]furan-2-carboxamide
  • N-[[(4-methylbenzoyl)amino]carbamothioyl]furan-2-carboxamide

Uniqueness

N-[[(4-fluorobenzoyl)amino]carbamothioyl]furan-2-carboxamide is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10FN3O3S

Molecular Weight

307.3 g/mol

IUPAC Name

N-[[(4-fluorobenzoyl)amino]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C13H10FN3O3S/c14-9-5-3-8(4-6-9)11(18)16-17-13(21)15-12(19)10-2-1-7-20-10/h1-7H,(H,16,18)(H2,15,17,19,21)

InChI Key

OHSHOWVQMFXDNB-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[(4-fluorobenzoyl)amino]carbamothioyl]furan-2-carboxamide
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N-[[(4-fluorobenzoyl)amino]carbamothioyl]furan-2-carboxamide
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N-[[(4-fluorobenzoyl)amino]carbamothioyl]furan-2-carboxamide
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N-[[(4-fluorobenzoyl)amino]carbamothioyl]furan-2-carboxamide

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